![molecular formula C21H23NO2 B7765347 1-[2-(4-tert-butylphenoxy)ethyl]-1H-indole-3-carbaldehyde CAS No. 299934-80-8](/img/structure/B7765347.png)
1-[2-(4-tert-butylphenoxy)ethyl]-1H-indole-3-carbaldehyde
描述
1-[2-(4-tert-butylphenoxy)ethyl]-1H-indole-3-carbaldehyde is a chemical compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring substituted with a 2-(4-tert-butylphenoxy)ethyl group and a carbaldehyde group at the 3-position. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.
准备方法
The synthesis of 1-[2-(4-tert-butylphenoxy)ethyl]-1H-indole-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 1H-indole-3-carbaldehyde with 2-(4-tert-butylphenoxy)ethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve high-quality products.
化学反应分析
1-[2-(4-tert-butylphenoxy)ethyl]-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-[2-(4-tert-butylphenoxy)ethyl]-1H-indole-3-carbaldehyde has several scientific research applications, including:
Medicinal Chemistry: This compound is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders and cancer.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies investigating the biological activities of indole derivatives, including their anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: It is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action of 1-[2-(4-tert-butylphenoxy)ethyl]-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to interact with various biological receptors, enzymes, and proteins. For example, it may bind to serotonin receptors in the brain, modulating neurotransmitter activity and potentially exhibiting antidepressant effects. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions with biological macromolecules contributes to its biological activity.
相似化合物的比较
1-[2-(4-tert-butylphenoxy)ethyl]-1H-indole-3-carbaldehyde can be compared with other similar compounds, such as:
1-[2-(4-tert-butylphenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde: This compound has a methyl group at the 2-position of the indole ring, which may influence its chemical reactivity and biological activity.
1-[2-(4-tert-butylphenoxy)ethyl]-1H-benzimidazole-3-carbaldehyde: This compound features a benzimidazole ring instead of an indole ring, which can result in different biological properties and applications.
2-(4-tert-butylphenoxy)ethylamine: This compound lacks the indole ring and carbaldehyde group, making it structurally simpler but potentially less versatile in terms of biological activity.
The uniqueness of this compound lies in its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties compared to other similar compounds.
属性
IUPAC Name |
1-[2-(4-tert-butylphenoxy)ethyl]indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2/c1-21(2,3)17-8-10-18(11-9-17)24-13-12-22-14-16(15-23)19-6-4-5-7-20(19)22/h4-11,14-15H,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPJMIHRGUHUCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356102 | |
| Record name | 1-[2-(4-tert-butylphenoxy)ethyl]-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
299934-80-8, 6367-58-4 | |
| Record name | 1-[2-[4-(1,1-Dimethylethyl)phenoxy]ethyl]-1H-indole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=299934-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-(4-tert-butylphenoxy)ethyl]-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


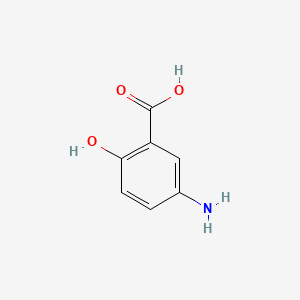
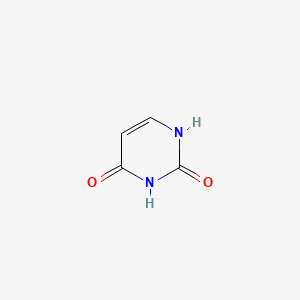
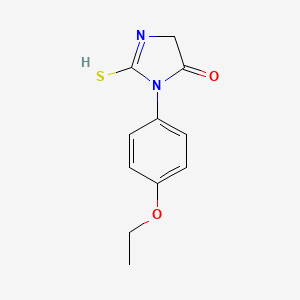
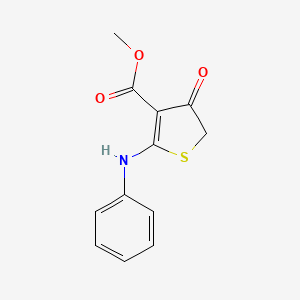
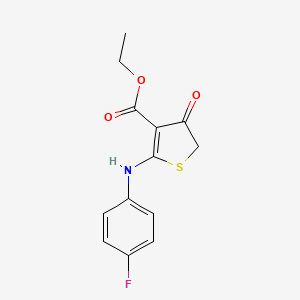
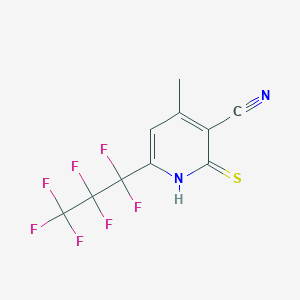
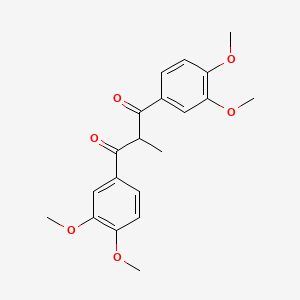
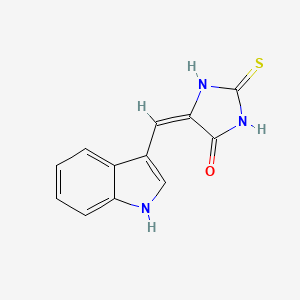
![(5E)-5-{[4-(diethylamino)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B7765311.png)
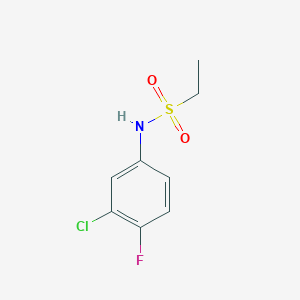
![2-[1-[2-(1H-indol-3-yl)ethylamino]ethylidene]indene-1,3-dione](/img/structure/B7765321.png)
![2-[1-(pyridin-4-ylmethylamino)ethylidene]indene-1,3-dione](/img/structure/B7765326.png)
![(5Z)-5-[(3-hydroxyanilino)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B7765341.png)
![3-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanoic acid](/img/structure/B7765346.png)
